molecular formula C9H6BrNO2 B1385834 4-Bromo-2-cyanophenyl acetate CAS No. 38873-07-3

4-Bromo-2-cyanophenyl acetate

Cat. No.: B1385834
CAS No.: 38873-07-3
M. Wt: 240.05 g/mol
InChI Key: RUGBRMPFASRNED-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanophenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyano group, and an acetate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyanophenyl acetate typically involves the following steps:

    Bromination: The starting material, 2-cyanophenyl acetate, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyanophenyl acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

    Coupling Reactions: The cyano group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) at reflux temperatures.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.

Major Products

    Nucleophilic Substitution: Substituted phenyl acetates with various functional groups.

    Hydrolysis: 4-Bromo-2-cyanobenzoic acid.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

4-Bromo-2-cyanophenyl acetate finds applications in several scientific research areas:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functional materials such as liquid crystals and polymers.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs with anticancer, antiviral, or anti-inflammatory properties.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenyl acetate: Similar structure but with a nitro group instead of a cyano group.

    4-Bromo-2-methylphenyl acetate: Similar structure but with a methyl group instead of a cyano group.

    4-Chloro-2-cyanophenyl acetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-2-cyanophenyl acetate is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research.

Properties

IUPAC Name

(4-bromo-2-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGBRMPFASRNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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